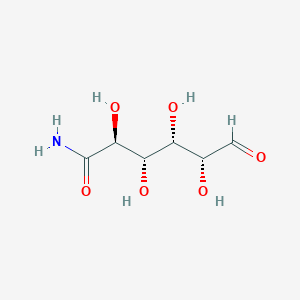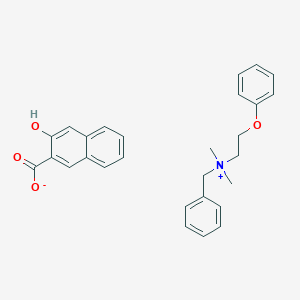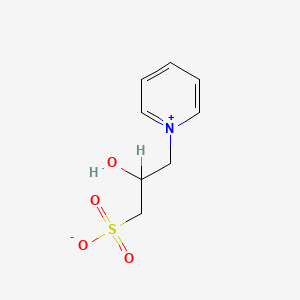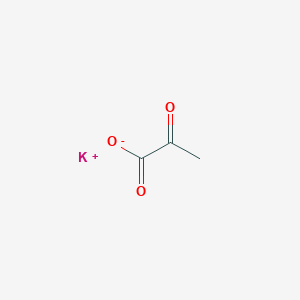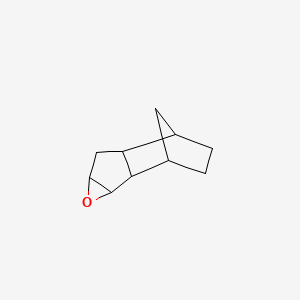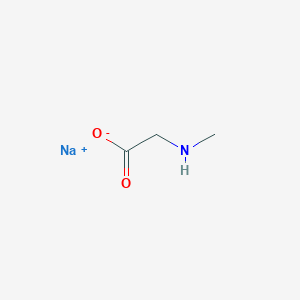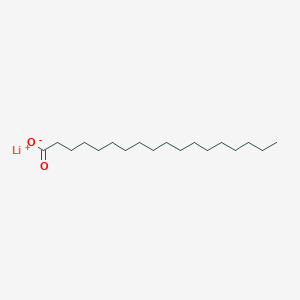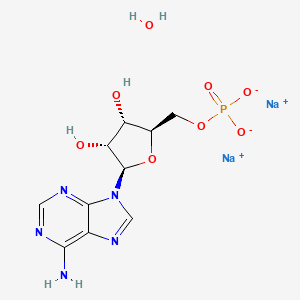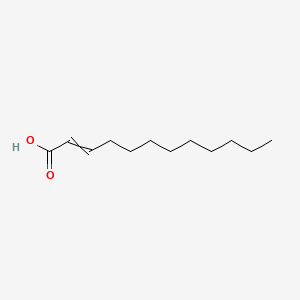
2-Lauroleic acid
Overview
Description
2-Lauroleic acid is a natural product found in Eryngium foetidum and Lumbricus terrestris with data available.
Dodecenoic Acid is a monounsaturated medium-chain fatty acid with a 12-carbon backbone and the sole double bond originating from the 1st, 2nd, 3rd, 5th, 6th, 8th or 10th position from the methyl end.
Scientific Research Applications
1. Impact on Insulin Resistance and Mitochondrial Function
2-Lauroleic acid, a medium chain fatty acid found in coconut oil, demonstrates potential benefits in improving insulin sensitivity and mitochondrial dysfunction. Research has shown its ability to upregulate glucose uptake and restore mitochondrial biogenesis in insulin-resistant macrophages, making it a candidate for managing insulin resistance and type 2 diabetes mellitus (Tham, Choo, Muhammad, & Chew, 2020).
2. Influence on Rumen Fermentation and Dairy Production
In lactating dairy cows, the addition of lauric acid has been observed to affect ruminal fermentation, production, and milk fatty acid composition. This study highlights the role of lauric acid in altering the microbial populations in the rumen, impacting dairy production efficiency (Hristov et al., 2011).
3. Application in Periodontitis Treatment
Lauric acid's use in an in situ-forming gel for periodontitis treatment shows its potential in dental health applications. The study demonstrates that lauric acid can be a biocompatible material for drug delivery systems, effectively treating infections like periodontitis (Chantadee et al., 2020).
4. Antimicrobial Properties
The antimicrobial activity of lauric acid against bacteria like Propionibacterium acnes is significant. Lauric acid, particularly in liposomal form, has been shown to be effective against the bacteria responsible for inflammatory acne, demonstrating its potential in treating acne vulgaris and other related conditions (Yang et al., 2009).
5. Role in Plant Protection
Lauric acid in crown daisy root exudate potently regulates root-knot nematode chemotaxis and disrupts specific gene expressions in nematodes. This indicates its potential use in agricultural practices for plant protection (Dong et al., 2013).
6. Antibacterial Activity
A study on the antibacterial activity of lauric acid against clinical isolates demonstrates its effectiveness against Gram-positive bacteria, highlighting its potential in combatting antibiotic-resistant strains (Anzaku et al., 2017).
properties
IUPAC Name |
dodec-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWGRNGPMLVJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871073 | |
| Record name | 2-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Lauroleic acid | |
CAS RN |
4412-16-2 | |
| Record name | 2-Dodecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



